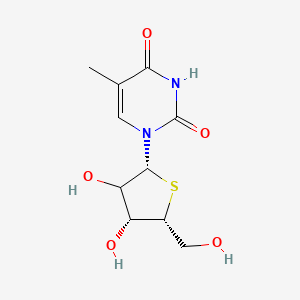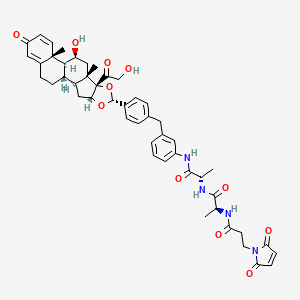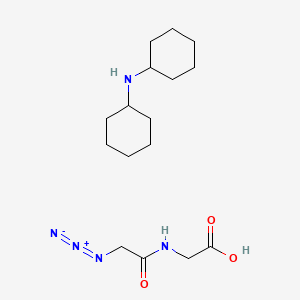
6-C-Methylquercetin-3,4'-dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-C-Methylquercetin-3,4’-dimethyl ether is a flavonol derivative isolated from the leaves of Bauhinia thonningii Schum . This compound exhibits significant antibacterial activity against Gram-negative multidrug-resistant bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains . Its molecular formula is C18H16O7, and it has a molecular weight of 344.32 g/mol .
Preparation Methods
6-C-Methylquercetin-3,4’-dimethyl ether is typically extracted from the leaves of Bauhinia thonningii Schum . The synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that the compound can be isolated using standard extraction and purification techniques commonly employed for flavonoids .
Chemical Reactions Analysis
6-C-Methylquercetin-3,4’-dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-C-Methylquercetin-3,4’-dimethyl ether has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of flavonols . In biology, it is investigated for its antibacterial activity against multidrug-resistant bacteria and MRSA strains . In medicine, it holds potential as a therapeutic agent for treating bacterial infections . Additionally, it has applications in the industry as an antibacterial agent in various products .
Mechanism of Action
The mechanism of action of 6-C-Methylquercetin-3,4’-dimethyl ether involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific molecular pathways involved in bacterial cell wall synthesis and function .
Comparison with Similar Compounds
6-C-Methylquercetin-3,4’-dimethyl ether is unique among flavonol derivatives due to its specific antibacterial activity against Gram-negative multidrug-resistant bacteria and MRSA strains . Similar compounds include quercetin, kaempferol, and myricetin, which also exhibit antibacterial properties but may differ in their spectrum of activity and potency .
Properties
Molecular Formula |
C18H16O7 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-6-methylchromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-8-10(19)7-13-14(15(8)21)16(22)18(24-3)17(25-13)9-4-5-12(23-2)11(20)6-9/h4-7,19-21H,1-3H3 |
InChI Key |
GXEBEIATBWQDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)



